![molecular formula C22H20O5 B13439346 Platachromone B](/img/structure/B13439346.png)
Platachromone B
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Overview
Description
Platachromone B is a natural product known for its significant biological activities. It is a member of the 2-styrylchromones family, which are oxygen-containing heterocycles. This compound is characterized by its molecular formula C22H20O5 and a molecular weight of 364.39 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platachromone B typically involves the aldol condensation of 2′-hydroxyacetophenone derivatives with cinnamaldehydes, followed by cyclodehydrogenation of the formed 2′-hydroxycinnamylideneacetophenones . Another method involves the direct C-prenylation of (E)-2-styryl-4H-chromen-4-ones . These reactions are usually carried out under base-catalyzed conditions using water as a solvent, which is both environmentally friendly and cost-effective .
Industrial Production Methods
The use of microwave heating and classical reflux heating methods can enhance the efficiency and yield of the reactions .
Chemical Reactions Analysis
Types of Reactions
Platachromone B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the styryl and chromone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the chromone ring .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Platachromone B has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of new heterocyclic compounds.
Industry: This compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Platachromone B involves its interaction with various molecular targets and pathways. It is known to exert its effects by modulating oxidative stress pathways, inhibiting pro-inflammatory mediators, and inducing apoptosis in cancer cells . The chromone ring system plays a crucial role in its biological activities by interacting with specific enzymes and receptors in the body .
Comparison with Similar Compounds
Similar Compounds
Platachromone B is similar to other 2-styrylchromones, such as:
2-Styrylchromone: Shares the same chromone core but lacks the isoprenyl group.
Polymorchromone B: A chromone derivative obtained from the roots of Angelica polymorpha Maxim.
Chromanone A: A Penicillium-derived chromone with significant biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique isoprenyl group at the 8-position of the chromone ring. This structural feature contributes to its distinct biological activities and enhances its potential as a therapeutic agent .
Biological Activity
Platachromone B is a member of the styrylchromone family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.
Overview of this compound
This compound is derived from the bark of Platanus acerifolia (London plane tree). It belongs to a class of compounds known for their pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. The structure of this compound features a chromone core with a styryl group, which is essential for its biological effects.
1. Anticancer Activity
This compound has shown promising anticancer properties in various studies. It exhibits cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and KB (oral cancer) cells. Research indicates that this compound can induce apoptosis and inhibit cell proliferation through multiple pathways:
- Mechanism of Action : The compound triggers intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
- Cytotoxicity Data : In vitro studies have demonstrated that this compound has IC50 values in the micromolar range against HepG2 and KB cells, indicating significant cytotoxic potential.
Cell Line | IC50 (µM) |
---|---|
HepG2 | 12.5 |
KB | 15.0 |
2. Anti-inflammatory Activity
Inflammation plays a crucial role in various chronic diseases, including cancer. This compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6:
- In Vivo Studies : Animal models treated with this compound showed reduced paw edema in carrageenan-induced inflammation models.
- Mechanism : The compound appears to modulate the NF-κB signaling pathway, which is pivotal in regulating inflammatory responses.
3. Antioxidant Activity
Oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders. This compound demonstrates significant antioxidant activity:
- Scavenging Activity : It effectively scavenges free radicals such as DPPH and ABTS.
- Protective Effects : Studies indicate that it protects against oxidative damage in cellular models exposed to hydrogen peroxide.
Assay Type | Percentage Inhibition (%) |
---|---|
DPPH | 85 |
ABTS | 90 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique chemical structure. The presence of the styryl group enhances its interaction with biological targets:
- Substituents Influence : Variations in substituents on the chromone core can significantly alter the compound's potency and selectivity.
- Comparative Analysis : Other derivatives within the styrylchromone family have been studied to elucidate their structure-activity relationships.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers.
- Inflammation Model : In an animal model of induced inflammation, administration of this compound significantly reduced inflammatory markers compared to control groups.
Properties
Molecular Formula |
C22H20O5 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[(E)-2-(4-hydroxyphenyl)ethenyl]-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C22H20O5/c1-13(2)3-10-17-18(24)12-20(26)21-19(25)11-16(27-22(17)21)9-6-14-4-7-15(23)8-5-14/h3-9,11-12,23-24,26H,10H2,1-2H3/b9-6+ |
InChI Key |
UACBSTHIFSMGJX-RMKNXTFCSA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)/C=C/C3=CC=C(C=C3)O)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C=CC3=CC=C(C=C3)O)C |
Origin of Product |
United States |
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